

# **WAY-271999 IUPAC name and synthesis**

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: WAY-271999

Cat. No.: B2671449

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## WAY-271999: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

**WAY-271999**, identified by its IUPAC name 1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid, is a small molecule available for research purposes. This document provides a comprehensive overview of its chemical properties, a proposed synthesis protocol based on established methodologies for analogous compounds, and general experimental workflows for its characterization. Due to the limited publicly available data on this specific compound, this guide also outlines a logical framework for its further investigation.

# **Chemical Identity and Properties**

**WAY-271999** is a pyridazinone derivative characterized by a chlorophenyl substituent at the N1 position and a carboxylic acid group at the C3 position. The physicochemical properties of **WAY-271999** are summarized in the table below.



Property	Value
IUPAC Name	1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine- 3-carboxylic acid[1]
CAS Number	147920-34-1
Molecular Formula	C11H7CIN2O3
Molecular Weight	250.64 g/mol
Appearance	Solid (predicted)
Solubility	Expected to be soluble in organic solvents like DMSO and DMF

# **Proposed Synthesis**

A detailed, experimentally verified synthesis protocol for **WAY-271999** is not publicly available. However, based on general synthetic methods for pyridazinone carboxylic acids, a plausible synthetic route can be proposed.[2][3][4] The synthesis would likely involve the cyclocondensation of a y-ketoacid with a substituted hydrazine.

### Proposed Synthetic Pathway:

A potential synthesis could start from the reaction of a suitably substituted y-ketoacid with 4-chlorophenylhydrazine. The general scheme is as follows:



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Caption: Proposed synthesis of WAY-271999.



### Experimental Protocol (Hypothetical):

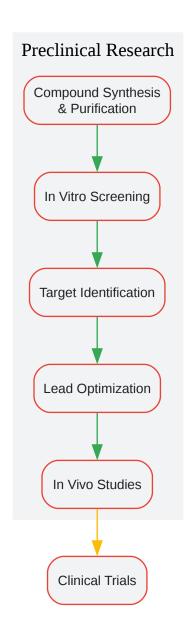
- Step 1: Synthesis of the γ-ketoacid precursor. This step would involve the synthesis of an appropriate 2-oxo-4-(substituted)but-3-enoic acid. For the synthesis of **WAY-271999**, a plausible starting material would be mucochloric acid.
- Step 2: Condensation with 4-chlorophenylhydrazine. The γ-ketoacid precursor would be reacted with 4-chlorophenylhydrazine in a suitable solvent, such as ethanol or acetic acid, under reflux conditions. This reaction forms a hydrazone intermediate.
- Step 3: Cyclization to the pyridazinone ring. The hydrazone intermediate, upon heating, would undergo intramolecular cyclization to form the 1,4-dihydropyridazin-4-one ring system.
- Step 4: Purification. The final product, 1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3carboxylic acid, would be purified using standard techniques such as recrystallization or column chromatography.

# **Biological Activity and Target Identification**

**WAY-271999** is listed by commercial suppliers as an "active molecule". However, at the time of this publication, its specific biological target and pharmacological profile have not been disclosed in publicly accessible literature. For novel compounds like **WAY-271999**, a systematic approach to target identification and biological characterization is essential.

General Workflow for Characterization:





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Caption: General workflow for drug discovery and development.

Experimental Protocols for Biological Characterization (General):

- High-Throughput Screening (HTS): The compound would be screened against a panel of known biological targets (e.g., enzymes, receptors, ion channels) to identify potential activity.
- Phenotypic Screening: The effect of the compound on cellular models of various diseases would be assessed to identify a desired phenotypic change.



- Target Deconvolution: For hits from phenotypic screens, techniques such as affinity chromatography, chemical proteomics, or genetic approaches (e.g., CRISPR screening) would be employed to identify the specific molecular target.
- In Vitro Assays: Once a target is identified, a suite of in vitro assays would be performed to determine the compound's potency (IC<sub>50</sub>/EC<sub>50</sub>), selectivity, and mechanism of action.[5]
- In Vivo Studies: Promising compounds would be evaluated in animal models to assess their efficacy, pharmacokinetics, and safety profile.

## Conclusion

**WAY-271999**, or 1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid, represents a chemical entity with recognized but currently undefined biological activity. This guide provides its known chemical properties and a proposed synthetic route based on established chemical principles for this class of compounds. The absence of detailed public data on its synthesis and biological function underscores the need for further research to elucidate its pharmacological potential. The general workflows and experimental strategies outlined herein provide a roadmap for the systematic investigation of this and other novel chemical compounds.

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- To cite this document: BenchChem. [WAY-271999 IUPAC name and synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2671449#way-271999-iupac-name-and-synthesis]



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